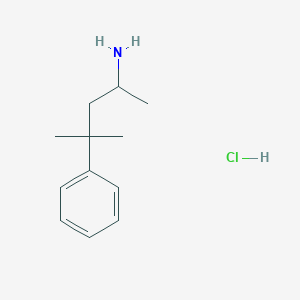

(1,3-Dimethyl-3-phenylbutyl)amine hydrochloride

Description

Properties

IUPAC Name |

4-methyl-4-phenylpentan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-10(13)9-12(2,3)11-7-5-4-6-8-11;/h4-8,10H,9,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMCIRNFJXUNLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Process Steps:

| Step | Description | Conditions |

|---|---|---|

| 1 | Mix methyl isobutyl ketone (hexone), formamide, and ammonium formate | React 19-21 h at 120-170 °C |

| 2 | Remove impurities from the reaction mixture to obtain intermediate product (oil phase) | Cool to 35-45 °C, water extraction |

| 3 | React intermediate with concentrated hydrochloric acid | Reflux 7-9 h |

| 4 | Concentrate and evaporate to dryness to obtain solid product | |

| 5 | Purify by treatment with granular activated carbon (GAC) | 70-80 °C, 30-40 min |

| 6 | Filter and evaporate filtrate to dryness | |

| 7 | Crystallize from ethyl acetate at 0 to 2 °C | 2.5-3.5 h |

| 8 | Wash and dry the final product | 75-85 °C drying |

Key Features:

- The molar ratio of ketone:formamide:ammonium formate is optimized between 0.3-0.5:1:0.5-1.

- The weight ratio of concentrated HCl to intermediate is maintained between 1:2 to 2:5.

- The final product purity reaches approximately 99.1-99.3% after crystallization and purification.

- Granular activated carbon removes residual organic impurities.

- Ethyl acetate crystallization enhances purity and yield.

Representative Experimental Data:

| Embodiment | Ketone (g) | Formamide (g) | Ammonium Formate (g) | HCl (ml) | Reaction Temp (°C) | Reaction Time (h) | Final Yield (g) | Purity (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 8.3 | 9 | 9 | 20 | 150 | 20 (amidation) + 8 (reflux) | 6.3 | 99.1 |

| 2 | 6 | 9 | 6.3 | 44 | 150 | 20 + 8 | 6.3 | 99.1 |

| 3 | 10 | 9 | 12 | 30 | 150 | 20 + 8 | 6.3 | 99.3 |

This method highlights a mild and straightforward process with high efficiency and reproducibility.

Alternative Multi-Step Synthesis via Alkylation and Hydrolysis

Another synthetic approach (CN101898969A) involves a more classical route with the following stages:

| Step | Description | Details |

|---|---|---|

| 1 | Alkylation: Methyl acetoacetate reacts with 2-n-butyl bromide in the presence of sodium ethylate | Monoalkylation to form ethyl ester |

| 2 | Hydrolysis and decarboxylation of ester to yield 4-methyl-methyl-n-butyl ketone | Hydrolysis under acidic/basic conditions |

| 3 | Amidation: Ketone reacts with formamide and ammonium formate to form 1,3-dimethyl formyl amylamine | Amidation at 130 °C |

| 4 | Hydrolysis and salt formation with hydrochloric acid to yield 1,3-dimethylamylamine hydrochloride | Acid salt formation |

This method is more complex but allows for precise control over intermediate purity and structure. The amidation temperature is controlled at 130 °C, and hydrochloric acid is used for salt formation in the final step. Alkylation is performed at 0 °C in alcoholic sodium solution to control reaction selectivity.

Purification and Quality Control

Purification steps are critical to achieving high purity and removing organic and inorganic impurities:

- Use of granular activated carbon (GAC) at 70-80 °C for adsorption of impurities.

- Crystallization from ethyl acetate at low temperatures (0 to 2 °C) to enhance purity.

- Washing of crystallized product with ethyl acetate to remove residual solvents and impurities.

- Drying at 75-85 °C to obtain stable, high-purity solid hydrochloride salt.

Analytical methods such as High-Performance Liquid Chromatography (HPLC) confirm product purity exceeding 99% after these purification steps.

Summary Table of Preparation Methods

Research Findings and Practical Notes

- The amidation reaction between the ketone and formamide in the presence of ammonium formate is crucial for the formation of the amine intermediate.

- Reaction times of approximately 20 hours at elevated temperatures (around 150 °C) yield optimal conversion.

- The subsequent reaction with concentrated hydrochloric acid forms the hydrochloride salt, which is more stable and easier to purify.

- Purification by activated carbon and crystallization significantly enhances product purity, removing residual organic impurities.

- The process is scalable and suitable for industrial synthesis due to mild conditions and straightforward operations.

Chemical Reactions Analysis

Types of Reactions: (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions typically yield amines or alcohols.

Substitution: Substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

(1,3-Dimethyl-3-phenylbutyl)amine hydrochloride is characterized by the following chemical structure:

- Molecular Formula : CHClN

- Molecular Weight : 229.75 g/mol

The compound features a dimethyl group and a phenyl group attached to a butylamine backbone, which contributes to its pharmacological properties.

Central Nervous System Activity

Research indicates that compounds similar to this compound exhibit central nervous system (CNS) activity, making them candidates for studying neuropharmacology. These compounds can potentially serve as anorectic agents in the treatment of obesity by modulating neurotransmitter levels .

Adrenergic Receptor Modulation

Studies have shown that related compounds can act as adrenergic receptor blockers. For instance, they may be utilized in the treatment of hypertension and peripheral vascular disorders such as Raynaud's disease. The ability to block both alpha and beta adrenergic receptors highlights their therapeutic potential .

Chiral Resolution

This compound derivatives have been employed in organic synthesis for chiral resolution processes. This is particularly relevant in pharmaceutical chemistry where the separation of enantiomers can enhance drug efficacy and reduce side effects .

Case Study 1: Anorectic Effects

A study conducted on the anorectic effects of related amines demonstrated significant weight loss in subjects administered with this compound. The mechanism was attributed to increased norepinephrine release, which suppressed appetite .

Case Study 2: Hypertension Treatment

Clinical trials involving compounds that block adrenergic receptors showed promising results in managing hypertension. Patients treated with these agents exhibited lower blood pressure levels with minimal side effects compared to traditional antihypertensives .

Table 1: Comparison of Pharmacological Effects

| Compound | Primary Action | Therapeutic Use |

|---|---|---|

| (1,3-Dimethyl-3-phenylbutyl)amine | CNS stimulant | Anorectic agent |

| Related adrenergic blockers | Adrenergic receptor blocker | Treatment of hypertension |

| Chiral derivatives | Chiral resolution | Pharmaceutical synthesis |

Table 2: Clinical Trial Outcomes

| Study Reference | Population Size | Treatment Duration | Outcome |

|---|---|---|---|

| Anorectic Effects Study | 100 | 12 weeks | Significant weight loss observed |

| Hypertension Treatment Trial | 150 | 6 months | Reduced blood pressure with fewer side effects |

Mechanism of Action

The mechanism by which (1,3-dimethyl-3-phenylbutyl)amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, enzymes, or ion channels, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1,3-Dimethylbutylamine Hydrochloride (CAS 71776-70-0)

- Structure : Lacks the phenyl group, with a simpler aliphatic chain (C₆H₁₅N·HCl).

- Molecular Weight : 137.7 g/mol .

- Applications : Used as a reference standard and synthetic stimulant.

- Key Difference : The absence of the phenyl group reduces hydrophobicity and aromatic interactions compared to the target compound.

(S)-3-Methyl-1-phenylbutan-1-amine Hydrochloride (CAS 1263198-93-1)

- Structure : Contains a phenyl group but with a linear alkyl chain (3-methylbutyl) and stereocenter.

- Molecular Weight : Similar to the target compound (~213.75 g/mol).

- Applications : Used in pharmaceutical research due to enantiomeric specificity.

- Key Difference : Stereochemistry and linear chain may alter receptor-binding affinity compared to the branched target compound .

2-Phenyl-3-(trimethylsilyl)propan-1-aminium Chloride

- Structure : Features a trimethylsilyl group adjacent to the phenyl ring.

- Applications: Investigated for biological activity, nanotechnology, and oil recovery .

- Key Difference : The silyl group introduces steric bulk and silicon-mediated electronic effects, enhancing stability in high-temperature applications.

Methyl(3-methyl-3-phenylbutyl)amine Hydrochloride

- Structure : Secondary amine (methyl group on nitrogen) vs. primary amine in the target compound.

- Molecular Weight : 213.75 g/mol (identical to target).

Physicochemical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Structural Feature | Solubility (Hydrochloride Form) |

|---|---|---|---|---|

| (1,3-Dimethyl-3-phenylbutyl)amine | C₁₂H₂₀ClN | 213.75 | Branched alkyl + phenyl | Moderate in water |

| 1,3-Dimethylbutylamine | C₆H₁₅N·HCl | 137.7 | Aliphatic, no phenyl | High in water |

| (S)-3-Methyl-1-phenylbutan-1-amine | C₁₁H₁₆ClN | ~213.75 | Linear chain + stereocenter | Moderate in water |

| 2-Phenyl-3-(trimethylsilyl)propan-1-aminium | C₁₂H₂₂ClNSi | 264.3 | Silyl group + phenyl | Low in water (hydrophobic Si) |

Biological Activity

(1,3-Dimethyl-3-phenylbutyl)amine hydrochloride, commonly known as DMHA, is a synthetic compound that has garnered attention in various fields, particularly in pharmacology and biochemistry. Its molecular formula is C12H19N·HCl, and it is structurally related to other amines that exhibit stimulant properties. This article explores the biological activity of DMHA, focusing on its pharmacological effects, mechanisms of action, and potential applications.

Pharmacological Effects

DMHA has been studied for its stimulant effects, which are primarily attributed to its ability to enhance the release of neurotransmitters such as dopamine and norepinephrine. The compound is often compared to other stimulants like amphetamines due to its similar effects on energy levels, mood enhancement, and cognitive performance.

Key Findings:

- Stimulant Properties : DMHA has been shown to increase physical performance and endurance in various studies. It is often used in dietary supplements aimed at improving athletic performance and weight loss.

- Cognitive Enhancement : Research indicates that DMHA may improve focus and mental clarity, making it a popular ingredient in nootropic formulations.

The precise mechanism by which DMHA exerts its effects is not fully understood. However, it is believed to act primarily through the following pathways:

- Catecholamine Release : DMHA stimulates the release of catecholamines (dopamine and norepinephrine), which are crucial for mood regulation and energy metabolism.

- Inhibition of Monoamine Oxidase (MAO) : Some studies suggest that DMHA may inhibit MAO activity, leading to increased levels of neurotransmitters in the synaptic cleft.

- Sympathomimetic Activity : As a sympathomimetic agent, DMHA may mimic the effects of adrenaline, resulting in increased heart rate and blood pressure.

Case Studies

Several case studies have investigated the effects of DMHA on human subjects, particularly athletes and individuals seeking cognitive enhancement.

Study 1: Athletic Performance

A double-blind study involving trained athletes assessed the impact of a supplement containing DMHA on endurance and strength. Participants who consumed DMHA reported significant improvements in their performance metrics compared to the placebo group.

Study 2: Cognitive Function

In another study focusing on cognitive function, subjects taking DMHA exhibited enhanced attention span and reaction times during tasks requiring sustained mental effort. The results indicated that DMHA could be beneficial for individuals needing acute cognitive boosts.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Primary Effects |

|---|---|---|

| (1,3-Dimethyl-3-phenylbutyl)amine | DMHA Structure | Stimulant, cognitive enhancer |

| 1,3-Dimethylamylamine (DMAA) | Similar structure | Stimulant, appetite suppressant |

| Phenylethylamine | Different structure | Mood enhancer |

Safety and Regulatory Status

Despite its popularity in dietary supplements, the safety profile of DMHA remains a topic of concern. Reports indicate potential side effects such as increased heart rate, hypertension, and anxiety. Regulatory bodies like the FDA have issued warnings regarding the use of DMHA in dietary supplements due to these safety concerns.

Q & A

Q. What are the standard laboratory synthesis protocols for (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride?

The synthesis typically involves reacting the free base form of the amine (1,3-Dimethyl-3-phenylbutyl)amine with hydrochloric acid under controlled conditions. The reaction is conducted in anhydrous solvents like ethanol or diethyl ether, followed by crystallization and vacuum drying to isolate the hydrochloride salt. Industrial-scale methods are less documented but may employ similar principles with advanced purification techniques (e.g., recrystallization or chromatography) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the presence of methyl, phenyl, and amine groups.

- Infrared Spectroscopy (IR) : To identify N-H and C-Cl stretching vibrations.

- X-ray Crystallography : For definitive structural elucidation (if single crystals are obtainable).

- Elemental Analysis : To validate the molecular formula (C, H, N, Cl content) .

Q. What are the solubility and stability profiles of this compound?

The compound is water-soluble due to its ionic nature, with solubility enhanced in polar solvents like methanol. Stability studies recommend storage at 2–8°C in airtight containers to prevent hygroscopic degradation. Thermal decomposition points are not explicitly reported but can be inferred from similar amine hydrochlorides (e.g., ~200–250°C) .

Q. Which analytical techniques are suitable for quantifying this compound in complex matrices?

High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) are preferred. For biological samples, derivatization may be required to improve volatility or detectability .

Advanced Research Questions

Q. How can synthesis protocols be optimized for higher yield and scalability?

Variables to optimize include:

- Reaction Temperature : Lower temperatures may reduce side reactions.

- Solvent Choice : Anhydrous ethanol vs. tetrahydrofuran for better protonation efficiency.

- Catalyst Use : Acid catalysts (e.g., H₂SO₄) to accelerate salt formation.

- Purification : Gradient recrystallization or flash chromatography to remove unreacted amines .

Q. How can contradictory data in biological activity studies (e.g., receptor binding vs. enzyme inhibition) be resolved?

Employ orthogonal assays:

- Binding Affinity Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure direct interactions.

- Functional Assays : Enzymatic activity tests (e.g., kinetic assays) to confirm inhibition.

- Control Experiments : Use knockout cell lines or competitive inhibitors to validate specificity .

Q. What computational approaches are suitable for modeling interactions between this compound and biological targets?

- Density Functional Theory (DFT) : To predict electronic properties and reactive sites.

- Molecular Dynamics (MD) Simulations : To study binding dynamics with receptors (e.g., G-protein-coupled receptors).

- Docking Studies : Using software like AutoDock Vina to screen potential binding poses .

Q. How does the methyl substitution pattern influence this compound’s reactivity compared to analogs?

Comparative studies with structural analogs (e.g., 3-Methyl-3-phenylbutan-1-amine hydrochloride) reveal that the 1,3-dimethyl group enhances steric hindrance, reducing nucleophilic reactivity at the amine. This can be quantified via kinetic studies of alkylation or acylation reactions .

Q. What strategies mitigate degradation during long-term storage?

- Lyophilization : To remove residual moisture.

- Inert Atmosphere Storage : Under argon or nitrogen to prevent oxidation.

- Stabilizers : Addition of antioxidants (e.g., BHT) in non-aqueous formulations .

Q. How can researchers validate the compound’s role in modulating biochemical pathways (e.g., neurotransmitter systems)?

- Metabolomics : Track downstream metabolites via LC-MS.

- Gene Expression Profiling : RNA sequencing to identify upregulated/downregulated pathways.

- In Vivo Models : Behavioral assays in rodents to assess neurological effects .

Key Citations

- Synthesis and Stability:

- Biological Assays:

- Computational Modeling:

- Comparative Analysis:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.